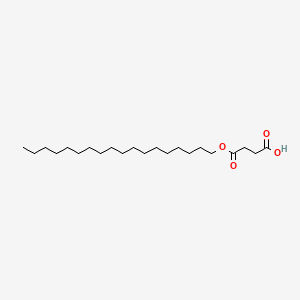

Monostearyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2944-11-8 |

|---|---|

Molecular Formula |

C22H42O4 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

4-octadecoxy-4-oxobutanoic acid |

InChI |

InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24/h2-20H2,1H3,(H,23,24) |

InChI Key |

NNFVBMSZYDDWSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Monostearyl Succinate (CAS 2944-11-8): A Technical Guide to Its Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monostearyl succinate (CAS 2944-11-8), also known as octadecyl hydrogen succinate, is an amphiphilic molecule with a long hydrophobic stearyl chain and a hydrophilic succinate headgroup. This unique structure gives rise to surfactant properties that have found utility in various industrial and research settings. While its application in drug development is an emerging area, its established use in material science, particularly in crystallography, and its potential as a surfactant and intermediate in chemical synthesis, make it a compound of significant interest. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and current and potential research applications of this compound, with a focus on providing actionable data and protocols for laboratory use.

Chemical Synthesis and Structure

This compound can be synthesized through several routes, primarily involving the esterification of stearyl alcohol with succinic acid or its anhydride. A common method is the catalytic hydrogenation of monostearyl maleate, which isomerizes to the more stable fumarate before reduction to the succinate.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Stearyl Alcohol and Succinic Anhydride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of stearyl alcohol in a suitable solvent (e.g., toluene).

-

Addition of Reactant: Add 1.1 molar equivalents of succinic anhydride to the flask.

-

Catalysis: Introduce a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a saturated sodium bicarbonate solution to remove unreacted succinic acid and the catalyst.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent evaporated. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical Properties

This compound's amphiphilic nature dictates its physical and chemical properties. The long C18 alkyl chain imparts hydrophobicity, while the carboxylic acid group of the succinate moiety provides a hydrophilic character.

| Property | Value | Reference |

| CAS Number | 2944-11-8 | N/A |

| Molecular Formula | C22H42O4 | N/A |

| Molecular Weight | 386.57 g/mol | N/A |

| Saponification Number | 301 | [1] |

| Acid Number | 152 | [1] |

| Hydroxyl Number | 10 | [1] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

Research Applications

The research applications of this compound are diverse, ranging from material science to potential uses in food and pharmaceutical formulations.

Material Science: Analyzer Crystal for Soft X-ray Spectroscopy

Due to its large 2d spacing, single crystals of octadecyl hydrogen succinate have been successfully employed as analyzer crystals for the diffraction of soft X-rays.[3][4] This application is crucial for the spectral analysis of low-energy X-ray radiation.

References

"Monostearyl succinate" as a derivative of succinic acid and stearyl alcohol in biochemistry

An In-depth Exploration of a Succinic Acid and Stearyl Alcohol Derivative in Biochemistry

Abstract

Monostearyl succinate, the monoester derivative of succinic acid and stearyl alcohol, is an amphiphilic molecule with potential applications in biochemistry and drug delivery. Its structure, combining a hydrophilic succinate head with a lipophilic stearyl tail, suggests properties suitable for formulation science, including acting as an emulsifier, solubilizing agent, or a component of lipid-based drug delivery systems. While direct extensive research on this compound is limited, this guide provides a comprehensive overview of its synthesis, physicochemical properties inferred from related compounds, and potential biochemical roles, particularly in the context of succinate signaling pathways. This document serves as a foundational resource for researchers and professionals in drug development interested in exploring the potential of this and similar long-chain alkyl succinates.

Introduction

Succinic acid, a key intermediate in the citric acid cycle, has emerged as a significant signaling molecule, particularly through its interaction with the G-protein coupled receptor, SUCNR1 (also known as GPR91).[1][2][3] This receptor is implicated in a variety of physiological and pathological processes, including inflammation, angiogenesis, and metabolic regulation.[4][5] The esterification of succinic acid with fatty alcohols, such as stearyl alcohol, generates amphiphilic molecules like this compound. These derivatives may offer unique physicochemical properties for pharmaceutical formulations and could potentially modulate the biological activity of succinate.

This technical guide consolidates the available information on this compound, drawing analogies from structurally related compounds where necessary. It covers the synthesis, predicted physicochemical properties, and potential biochemical applications, with a focus on its role as a potential modulator of succinate signaling and its utility in drug delivery systems.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of succinic acid or its anhydride with stearyl alcohol. Several standard esterification methods can be employed.

Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.

-

Reaction: Succinic acid is reacted with an excess of stearyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux with removal of water to drive the equilibrium towards the product.

Steglich Esterification

For a milder and more controlled synthesis, particularly to favor the monoester, the Steglich esterification is a suitable method.[6][7]

-

Reaction: Succinic anhydride is reacted with stearyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst such as 4-dimethylaminopyridine (DMAP).[8][9] This method is often preferred for its high yields and mild reaction conditions.[10]

Catalytic Hydrogenation of Monostearyl Fumarate

This compound can also be synthesized by the catalytic hydrogenation of monostearyl fumarate.[11] This involves the saturation of the carbon-carbon double bond in the fumarate moiety.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound (CAS No: 2944-11-8) are not extensively reported in the public domain.[12] However, properties can be inferred from its constituent parts and from data on similar long-chain alkyl esters and succinate derivatives.

| Property | Predicted Value / Characteristic |

| Molecular Formula | C22H42O4 |

| Molecular Weight | 370.57 g/mol |

| Appearance | Expected to be a white to off-white waxy solid at room temperature. |

| Melting Point (°C) | Likely to be in a similar range to related compounds like monostearyl maleate (79-81 °C). The melting point of monomethyl succinate is 56-59 °C.[13] The longer stearyl chain would increase the melting point. |

| Solubility | Expected to be poorly soluble in water and soluble in organic solvents such as chloroform, dichloromethane, and warm alcohols. Its amphiphilic nature may allow it to form micelles in aqueous solutions above a critical concentration. |

| pKa | The pKa of the free carboxylic acid group is expected to be in the range of 4-5, similar to succinic acid. |

Experimental Protocols

Synthesis of this compound via Steglich Esterification

This protocol is adapted from general Steglich esterification procedures.

Materials:

-

Succinic anhydride

-

Stearyl alcohol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve stearyl alcohol (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add succinic anhydride (1.1 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester and carboxylic acid functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

Figure 1: Experimental workflow for the synthesis and purification of this compound.

Potential Biochemical Roles and Applications

The biochemical significance of this compound is likely linked to the biological activities of its constituent parts: succinate and stearic acid.

Modulation of Succinate Receptor (SUCNR1) Signaling

Extracellular succinate is a ligand for SUCNR1, a Gq- and/or Gi-coupled receptor.[1][2] Activation of SUCNR1 can lead to various downstream effects, including:

-

Increased intracellular calcium levels. [2]

-

Inhibition of adenylyl cyclase and decreased cAMP. [2]

-

Activation of MAPK/ERK and PI3K/Akt pathways. [1]

The long, lipophilic stearyl chain of this compound could influence its interaction with SUCNR1 in several ways:

-

Altered Receptor Binding and Activation: The stearyl chain might sterically hinder or enhance the binding of the succinate head to the receptor, potentially acting as an agonist, partial agonist, or antagonist.

-

Modified Pharmacokinetics: The lipophilicity will significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile compared to succinic acid, potentially leading to prolonged or targeted effects.

-

Membrane Interactions: The amphiphilic nature of this compound suggests it may partition into cell membranes, potentially influencing receptor localization and signaling from the lipid bilayer.

Figure 2: Potential signaling pathway of succinate via the SUCNR1 receptor.

Drug Delivery Applications

The amphiphilic nature of this compound makes it a candidate for various drug delivery applications.

-

Emulsifier and Stabilizer: It can be used to stabilize oil-in-water or water-in-oil emulsions in pharmaceutical formulations.

-

Solubilizing Agent: It may enhance the solubility of poorly water-soluble drugs.

-

Component of Lipid-Based Nanoparticles: this compound could be incorporated into solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to encapsulate and deliver therapeutic agents.[14][15] The succinate head group could also provide a handle for surface modification.

-

Prodrug Strategy: The succinate moiety can be used as a linker to create prodrugs of alcohol-containing therapeutic agents, potentially improving their solubility or providing a mechanism for controlled release.

Conclusion and Future Directions

This compound represents an interesting, yet underexplored, derivative of succinic acid and stearyl alcohol. Its amphiphilic character suggests significant potential in pharmaceutical sciences, particularly in drug formulation and delivery. Furthermore, its structural similarity to the signaling molecule succinate warrants investigation into its ability to modulate the SUCNR1 receptor.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing robust and scalable synthetic routes and fully characterizing the physicochemical properties of this compound.

-

In Vitro and In Vivo Biological Evaluation: Assessing the interaction of this compound with the SUCNR1 receptor and evaluating its effects on relevant cellular pathways.

-

Formulation and Drug Delivery Studies: Exploring its utility as an excipient in various drug delivery systems and for enhancing the bioavailability of poorly soluble drugs.

This technical guide provides a starting point for researchers and drug development professionals to delve into the potential of this compound and other long-chain alkyl succinates as valuable tools in biochemistry and pharmaceutical sciences.

References

- 1. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SUCNR1 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. scielo.br [scielo.br]

- 10. Reddit - The heart of the internet [reddit.com]

- 11. benchchem.com [benchchem.com]

- 12. a2bchem.com [a2bchem.com]

- 13. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]

- 14. Nanoparticles consisting of tocopheryl succinate are a novel drug-delivery system with multifaceted antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tocopheryl succinate-based lipid nanospheres for paclitaxel delivery: preparation, characters, and in vitro release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Monostearyl Succinate: A Technical Guide to its Hydrolysis and Degradation in Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monostearyl succinate, an ester formed from stearic acid and succinic acid, is subject to hydrolysis and subsequent metabolic degradation under physiological conditions. This technical guide delineates the probable pathways of its breakdown, identifies the key enzymes involved, and outlines the metabolic fate of its constituent molecules. Due to a lack of direct quantitative data for this compound, this guide synthesizes information from studies on analogous long-chain fatty acid esters and succinate esters to provide a scientifically grounded overview. This document also presents detailed experimental protocols for studying its hydrolysis and degradation in vitro, and discusses the potential signaling implications of its metabolites.

Introduction

This compound is a monoester of the 18-carbon saturated fatty acid, stearic acid, and the dicarboxylic acid, succinic acid. Its amphiphilic nature lends it to potential applications in drug delivery systems, as a prodrug moiety, or as an excipient in pharmaceutical formulations. Understanding its stability and degradation profile in the physiological environment is paramount for predicting its in vivo behavior, efficacy, and potential toxicity. This guide provides an in-depth examination of the hydrolysis and metabolic pathways of this compound.

Hydrolysis of this compound

The primary mechanism for the degradation of this compound in physiological conditions is enzymatic hydrolysis of the ester bond, yielding stearic acid and succinic acid.

Key Enzymes in Hydrolysis

The hydrolysis of this compound is primarily catalyzed by carboxylesterases (CES), a family of serine hydrolases.[1] In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide range of ester-containing compounds.[2]

-

CES1: Predominantly found in the liver and adipose tissue, CES1 generally hydrolyzes substrates with small alcohol groups and large acyl groups.[2][3]

-

CES2: Abundantly expressed in the small intestine and liver, CES2 typically hydrolyzes substrates with larger alcohol moieties and smaller acyl groups.[2][3]

Given that this compound possesses a large acyl group (stearyl) and a relatively small alcohol proxy (succinic acid is esterified), CES1 is the most likely primary enzyme responsible for its hydrolysis in vivo.

Proposed Hydrolysis Pathway

The enzymatic hydrolysis of this compound is a single-step reaction that cleaves the ester linkage.

Caption: Proposed enzymatic hydrolysis of this compound.

Degradation Pathways of Hydrolysis Products

Following hydrolysis, stearic acid and succinic acid enter their respective, well-established metabolic pathways.

Metabolic Fate of Stearic Acid

Stearic acid, a common dietary saturated fatty acid, has two primary metabolic fates:

-

Desaturation: Stearoyl-CoA desaturase-1 (SCD1) converts stearic acid into oleic acid (a monounsaturated fatty acid), which is a preferred substrate for the synthesis of triglycerides and other complex lipids.[4]

-

Beta-Oxidation: Stearic acid can be activated to stearoyl-CoA and subsequently undergo beta-oxidation within the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

Metabolic Fate of Succinic Acid

Succinic acid is a key intermediate in the citric acid cycle (Krebs cycle) . It is oxidized to fumarate by succinate dehydrogenase (Complex II of the electron transport chain), contributing to cellular energy production. Succinate can also be a precursor for gluconeogenesis in the liver.[5]

Caption: Metabolic pathways of stearic acid and succinic acid.

Quantitative Data

| Parameter | Description | Estimated Value Range | Enzyme Source |

| Km | Michaelis constant, indicating substrate concentration at half-maximal velocity. | 10 - 100 µM | Recombinant Human CES1 |

| Vmax | Maximum rate of reaction. | 1 - 10 nmol/min/mg protein | Recombinant Human CES1 |

| kcat | Turnover number, the number of substrate molecules converted per enzyme site per unit time. | 0.1 - 5 s-1 | Recombinant Human CES1 |

| kcat/Km | Catalytic efficiency. | 1 x 103 - 5 x 104 M-1s-1 | Recombinant Human CES1 |

Experimental Protocols

In Vitro Hydrolysis of this compound using pH-Stat Titration

This method measures the rate of hydrolysis by titrating the acidic products (stearic acid and the remaining carboxylic acid group of succinic acid) with a standardized base to maintain a constant pH.

Materials:

-

This compound

-

Recombinant human carboxylesterase 1 (CES1)

-

pH-stat titrator (e.g., Metrohm 905 Titrando)

-

Thermostated reaction vessel

-

Sodium hydroxide (NaOH) solution, standardized (e.g., 0.01 M)

-

Phosphate buffered saline (PBS), pH 7.4

-

Emulsifying agent (e.g., bile salts, Triton X-100)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and an aqueous emulsion in PBS containing an emulsifying agent.

-

Set up the pH-stat titrator with the thermostated reaction vessel maintained at 37°C.

-

Add a known volume of the this compound emulsion to the reaction vessel.

-

Allow the substrate solution to equilibrate to 37°C.

-

Calibrate the pH electrode and set the pH-stat to maintain a pH of 7.4.

-

Initiate the reaction by adding a known amount of CES1 to the reaction vessel.

-

The titrator will automatically add NaOH to neutralize the produced acids and maintain the pH at 7.4.

-

Record the volume of NaOH added over time. The rate of NaOH consumption is directly proportional to the rate of hydrolysis.

-

Calculate the initial rate of hydrolysis from the linear portion of the titration curve.

-

Repeat the experiment with varying concentrations of this compound to determine Km and Vmax.

Caption: Experimental workflow for pH-stat titration.

Quantification of this compound and its Metabolites by LC-MS/MS

This method allows for the sensitive and specific quantification of the parent compound and its hydrolysis products over time.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

This compound, stearic acid, and succinic acid analytical standards

-

Acetonitrile (ACN), methanol (MeOH), water (H2O) - LC-MS grade

-

Formic acid (FA)

-

Internal standard (e.g., deuterated stearic acid)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., cold acetonitrile with internal standard)

Procedure:

-

Reaction:

-

Incubate this compound at various concentrations in reaction buffer at 37°C.

-

Initiate the reaction by adding CES1.

-

At specific time points, withdraw an aliquot of the reaction mixture and immediately add it to the cold quenching solution to stop the reaction.

-

-

Sample Preparation:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution on the C18 column (e.g., a water/acetonitrile gradient with 0.1% formic acid).

-

Detect and quantify the parent compound and metabolites using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Generate standard curves for each analyte using the analytical standards.

-

Quantify the concentration of this compound, stearic acid, and succinic acid at each time point.

-

Determine the rate of disappearance of the parent compound and the rate of appearance of the products.

-

Signaling Pathways of Metabolites

The hydrolysis products of this compound, stearic acid and succinic acid, are not merely metabolic intermediates but also act as signaling molecules.

-

Stearic Acid: As a saturated fatty acid, stearic acid can influence cellular signaling pathways related to inflammation, apoptosis, and insulin resistance.[4]

-

Succinate: In recent years, succinate has been identified as a key signaling molecule in inflammation.[6][7] Extracellular succinate can activate the G-protein coupled receptor SUCNR1 (GPR91), leading to pro-inflammatory responses in immune cells.[7] Intracellular accumulation of succinate can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), further promoting inflammation.[6]

Caption: Signaling roles of extracellular and intracellular succinate.

Conclusion

This compound is expected to undergo efficient hydrolysis in physiological conditions, primarily catalyzed by carboxylesterase 1, to yield stearic acid and succinic acid. These metabolites then enter well-established pathways of fatty acid and central carbon metabolism. The generation of stearic acid and, notably, succinic acid may have implications for cellular signaling, particularly in the context of inflammation. The experimental protocols provided herein offer a framework for the detailed investigation of the hydrolysis kinetics and degradation profile of this compound, which is essential for its further development in pharmaceutical applications. Direct experimental validation is required to confirm the proposed pathways and quantitative parameters.

References

- 1. Carboxylesterase - Wikipedia [en.wikipedia.org]

- 2. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carboxylesterases in lipid metabolism: from mouse to human - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic effects and fate of succinic acid methyl esters in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 7. Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Monostearyl Succinate Nanoparticles in Drug Delivery Systems

Disclaimer: As of October 2025, a comprehensive review of scientific literature reveals no specific published research on the preparation and application of "Monostearyl Succinate" nanoparticles for drug delivery. The following application notes and protocols are therefore presented as a generalized, hypothetical framework based on established principles of nanoparticle synthesis for amphiphilic molecules. These methodologies are intended to serve as a starting point for researchers and drug development professionals interested in exploring this novel area.

Introduction

This compound is an amphiphilic molecule possessing a hydrophilic succinate head group and a lipophilic stearyl tail. This structure suggests the potential for self-assembly into nanoparticle formulations in aqueous environments. Such nanoparticles could serve as novel carriers for hydrophobic drugs, potentially enhancing their solubility, stability, and bioavailability. This document outlines a hypothetical protocol for the preparation, characterization, and in vitro evaluation of drug-loaded this compound nanoparticles.

Hypothetical Experimental Protocols

Preparation of this compound Nanoparticles via Nanoprecipitation

The nanoprecipitation method, also known as solvent displacement, is a straightforward technique for preparing nanoparticles from preformed polymers and amphiphilic molecules.[1][2] It relies on the rapid diffusion of a solvent, in which the amphiphile is dissolved, into a non-solvent, leading to precipitation and nanoparticle formation.

Materials:

-

This compound

-

Drug (e.g., a poorly water-soluble model drug like Paclitaxel)

-

Organic solvent (e.g., acetone, ethanol)

-

Aqueous non-solvent (e.g., deionized water, phosphate-buffered saline (PBS))

-

Stabilizer (optional, e.g., Poloxamer 188, PVA)

Procedure:

-

Organic Phase Preparation: Dissolve a specific amount of this compound and the hydrophobic drug in the chosen organic solvent.

-

Aqueous Phase Preparation: Prepare the aqueous non-solvent. If a stabilizer is used, dissolve it in the aqueous phase.

-

Nanoprecipitation: Under magnetic stirring, inject the organic phase into the aqueous phase at a controlled rate. The rapid solvent diffusion will cause the this compound and encapsulated drug to precipitate into nanoparticles.

-

Solvent Evaporation: Allow the organic solvent to evaporate under stirring at room temperature or using a rotary evaporator.

-

Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing the free drug and residual solvent. Resuspend the nanoparticles in fresh deionized water. Repeat this washing step 2-3 times.

-

Storage: Store the final nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Characterization of this compound Nanoparticles

Comprehensive characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.[3]

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

-

Method: Dynamic Light Scattering (DLS)

-

Procedure: Dilute the nanoparticle suspension in deionized water and analyze using a DLS instrument to determine the hydrodynamic diameter, PDI (a measure of size distribution), and surface charge (zeta potential).

2.2.2. Morphology

-

Method: Transmission Electron Microscopy (TEM)

-

Procedure: Place a drop of the diluted nanoparticle suspension on a TEM grid, allow it to dry, and visualize under a transmission electron microscope to observe the shape and surface morphology of the nanoparticles.

2.2.3. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

-

Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

-

Procedure:

-

After centrifugation during the purification step, collect the supernatant.

-

Lyophilize a known amount of the purified nanoparticle pellet.

-

Disrupt the lyophilized nanoparticles using a suitable solvent to release the encapsulated drug.

-

Quantify the amount of free drug in the supernatant and the amount of encapsulated drug in the disrupted nanoparticles using a validated HPLC or UV-Vis method.

-

Calculate DLC and EE using the following formulas:[4]

-

DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

-

EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

-

-

In Vitro Drug Release Study

An in vitro release study is performed to understand the release kinetics of the encapsulated drug from the nanoparticles.[5][6]

Method: Dialysis Bag Method

Procedure:

-

Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively).

-

Transfer the dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO).

-

Place the dialysis bag in a larger volume of the release medium and maintain it at 37°C with constant stirring.

-

At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of released drug in the collected samples using HPLC or UV-Vis spectrophotometry.

-

Plot the cumulative percentage of drug release against time.

Data Presentation

The following tables present hypothetical data that could be obtained from the characterization and in vitro studies of this compound nanoparticles.

Table 1: Physicochemical Characterization of Hypothetical this compound Nanoparticles

| Formulation Code | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) |

| MSS-NP-Blank | None | 150 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 |

| MSS-NP-Drug | Paclitaxel | 165 ± 6.8 | 0.18 ± 0.03 | -22.1 ± 2.1 |

Table 2: Drug Loading and Encapsulation Efficiency of Hypothetical Paclitaxel-Loaded this compound Nanoparticles

| Formulation Code | Drug Loading Content (%) | Encapsulation Efficiency (%) |

| MSS-NP-Drug | 8.5 ± 0.7 | 75.2 ± 3.5 |

Table 3: Cumulative In Vitro Drug Release of Hypothetical Paclitaxel-Loaded this compound Nanoparticles

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |

| 2 | 10.2 ± 1.1 | 15.8 ± 1.5 |

| 6 | 22.5 ± 2.3 | 30.1 ± 2.8 |

| 12 | 35.8 ± 3.1 | 48.6 ± 3.9 |

| 24 | 55.1 ± 4.5 | 68.2 ± 5.1 |

| 48 | 70.3 ± 5.2 | 85.4 ± 6.3 |

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Caption: Workflow for Nanoparticle Preparation.

Caption: Workflow for Nanoparticle Characterization.

References

- 1. Nanoprecipitation Method: Significance and symbolism [wisdomlib.org]

- 2. Modified Nanoprecipitation Method for Preparation of Cytarabine-Loaded PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iem.creative-biostructure.com [iem.creative-biostructure.com]

- 4. Drug loading efficiency and in vitro drug release [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

Monostearyl Succinate Vesicles: A Promising Platform for Targeted Drug Delivery

Application Notes & Protocols for Researchers

Introduction

Monostearyl succinate, an amphiphilic molecule derived from the esterification of stearyl alcohol and succinic acid, presents a compelling candidate for the formation of vesicular systems for targeted drug delivery. Its structure, comprising a hydrophobic stearyl tail and a hydrophilic succinate headgroup, allows for self-assembly into bilayer vesicles in aqueous environments. These vesicles can encapsulate both hydrophilic and lipophilic drug molecules, offering a versatile platform for drug delivery research. The terminal carboxylic acid group on the succinate moiety provides a reactive handle for the covalent attachment of targeting ligands, enabling the development of sophisticated drug delivery systems that can selectively accumulate at disease sites, thereby enhancing therapeutic efficacy and reducing off-target side effects.

While specific research on this compound vesicles is emerging, the principles of vesicle formation and drug delivery established for similar amphiphilic molecules, such as phospholipids and other fatty acid derivatives, provide a strong foundation for their development and application. These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound vesicles for targeted drug delivery research.

I. Preparation of this compound Vesicles

A common and effective method for preparing unilamellar vesicles from amphiphilic molecules is the thin-film hydration technique.[1] This method involves dissolving the amphiphile in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to form vesicles.

Experimental Protocol: Thin-Film Hydration Method

-

Lipid Film Formation:

-

Dissolve this compound and any other lipid components (e.g., cholesterol for membrane stabilization) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[2]

-

The solvent is then removed under reduced pressure using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature of the lipid mixture to ensure a homogeneous film.

-

The resulting thin lipid film should be dried further under a stream of nitrogen gas or in a vacuum desiccator for at least 2 hours to remove any residual organic solvent.[1]

-

-

Hydration:

-

Hydrate the dried lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The hydration temperature should be maintained above the phase transition temperature of the lipid.

-

For encapsulating a hydrophilic drug, the drug is dissolved in the aqueous buffer used for hydration.

-

The hydration process leads to the spontaneous formation of multilamellar vesicles (MLVs).

-

-

Vesicle Size Reduction (Sonication or Extrusion):

-

To obtain smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension is subjected to size reduction techniques.

-

Sonication: A probe sonicator can be used to sonicate the MLV suspension in an ice bath for short intervals to prevent overheating. This method typically produces SUVs with diameters in the range of 15-50 nm.

-

Extrusion: The MLV suspension is repeatedly passed through polycarbonate filters with defined pore sizes using a lipid extruder. This method allows for more precise control over vesicle size and typically produces LUVs. For example, extrusion through a 100 nm filter will yield vesicles with a diameter of approximately 100 nm.

-

II. Drug Loading

The method of drug loading depends on the physicochemical properties of the drug.

A. Passive Loading (for Hydrophilic and Lipophilic Drugs)

-

Hydrophilic Drugs: As mentioned in the preparation protocol, hydrophilic drugs are dissolved in the aqueous buffer used to hydrate the lipid film. The drug becomes encapsulated in the aqueous core of the vesicles during their formation.

-

Lipophilic Drugs: Lipophilic drugs are co-dissolved with the this compound in the organic solvent during the initial step of lipid film formation. The drug gets entrapped within the hydrophobic bilayer of the vesicles.

B. Active (Remote) Loading (for Ionizable Hydrophilic Drugs)

Active loading is a more efficient method for encapsulating certain drugs. It involves creating a transmembrane gradient (e.g., pH or ion gradient) to drive the drug into the pre-formed vesicles.

Experimental Protocol: pH Gradient Loading

-

Prepare this compound vesicles in a buffer with a low internal pH (e.g., citrate buffer, pH 4.0).

-

Remove the external low pH buffer by dialysis or size exclusion chromatography, replacing it with a buffer of higher pH (e.g., PBS, pH 7.4) containing the weakly basic drug.

-

The uncharged form of the drug will diffuse across the vesicle membrane into the acidic core.

-

Inside the vesicle, the drug will become protonated and charged, preventing it from diffusing back out, thus leading to its accumulation.

III. Characterization of this compound Vesicles

Thorough characterization is crucial to ensure the quality, stability, and reproducibility of the vesicle formulation.

| Parameter | Method | Typical Expected Values |

| Vesicle Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 100 - 200 nm (post-extrusion); PDI < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | -20 to -50 mV (due to the carboxyl group of succinate) |

| Morphology | Transmission Electron Microscopy (TEM) / Cryo-TEM | Spherical, unilamellar structures |

| Encapsulation Efficiency (%EE) | Spectrophotometry or Chromatography | > 50% (will vary with drug and loading method) |

| Drug Loading Capacity (%LC) | Spectrophotometry or Chromatography | 1 - 10% (will vary with drug and lipid concentration) |

Experimental Protocols for Characterization:

-

Vesicle Size and Zeta Potential: Dilute the vesicle suspension in an appropriate buffer and analyze using a DLS instrument.

-

Morphology: Place a drop of the diluted vesicle suspension on a carbon-coated copper grid, negatively stain with a suitable agent (e.g., uranyl acetate), and visualize under a transmission electron microscope.

-

Encapsulation Efficiency and Loading Capacity:

-

Separate the unencapsulated drug from the vesicle formulation using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

-

Quantify the amount of encapsulated drug by lysing the vesicles with a suitable solvent (e.g., methanol or Triton X-100) and measuring the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate %EE and %LC using the following formulas:

-

%EE = (Amount of encapsulated drug / Total amount of drug used) x 100

-

%LC = (Amount of encapsulated drug / Total weight of the vesicle formulation) x 100

-

-

IV. In Vitro Drug Release Studies

In vitro release studies are essential to understand the drug release kinetics from the vesicles under physiological conditions.

Experimental Protocol: Dialysis Method

-

Place a known amount of the drug-loaded vesicle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the vesicles.

-

Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4, or an acidic buffer like acetate buffer at pH 5.5 to simulate the tumor microenvironment) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Quantify the amount of drug released into the medium using a suitable analytical method.

-

Plot the cumulative percentage of drug released versus time to obtain the release profile.

| Time (hours) | Cumulative Drug Release (%) at pH 7.4 | Cumulative Drug Release (%) at pH 5.5 |

| 0 | 0 | 0 |

| 1 | 5 | 10 |

| 2 | 10 | 20 |

| 4 | 18 | 35 |

| 8 | 30 | 55 |

| 12 | 40 | 70 |

| 24 | 55 | 85 |

Note: The above data is hypothetical and for illustrative purposes. A lower pH may lead to faster drug release due to potential protonation of the succinate headgroup and destabilization of the vesicle membrane.

V. Visualization of Workflows and Mechanisms

Diagrams

Caption: Experimental workflow for the preparation and in vitro evaluation of this compound vesicles.

Caption: Mechanism of targeted drug delivery using ligand-functionalized this compound vesicles.

Conclusion

This compound vesicles represent a promising and versatile platform for targeted drug delivery. The protocols and application notes provided herein offer a foundational framework for researchers to initiate their investigations into this novel delivery system. It is important to note that the specific parameters for vesicle preparation, drug loading, and characterization will require optimization for each specific drug and targeting application. Experimental validation of the proposed protocols is essential to establish the performance and therapeutic potential of this compound vesicles.

References

Application Note & Protocol: Enzymatic Synthesis of Monostearyl Succinate Using Lipase Catalysts

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monostearyl succinate is an ester with potential applications in the pharmaceutical, cosmetic, and food industries as a surfactant, emulsifier, or specialty chemical. Traditional chemical synthesis routes often require high temperatures and harsh acidic or basic catalysts, leading to potential side reactions and environmental concerns. Enzymatic synthesis, utilizing lipases, offers a green and highly selective alternative, operating under mild reaction conditions.[1][2] This application note provides a detailed protocol for the synthesis of this compound from stearyl alcohol and succinic anhydride using an immobilized lipase catalyst, Novozym® 435.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media.[3] Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase B immobilized on an acrylic resin), are particularly advantageous as they can be easily recovered and reused, enhancing the economic viability of the process.[4] The reaction involves the acylation of stearyl alcohol with succinic anhydride. The use of a cyclic anhydride like succinic anhydride is beneficial as it can lead to the formation of a monoester (hemiester), which is an acidic ester that can be readily separated from the unreacted alcohol.[5]

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the lipase-catalyzed synthesis of this compound, based on literature values for similar esterification reactions.

Table 1: Key Reaction Parameters for this compound Synthesis

| Parameter | Value Range | Optimal Condition (starting point) | Reference/Rationale |

| Lipase Catalyst | Novozym® 435, Lipozyme® RM IM, etc. | Novozym® 435 | Widely used and effective for esterification.[2] |

| Substrates | Stearyl alcohol, Succinic anhydride | N/A | Reactants for this compound. |

| Molar Ratio (Alcohol:Anhydride) | 1:1 to 8:1 | 1:1.2 | A slight excess of the acylating agent can drive the reaction towards the product. Based on succinic acid esterification. |

| Enzyme Concentration | 2% - 15% (w/w of substrates) | 10% (w/w) | A common concentration for efficient catalysis.[2] |

| Reaction Temperature | 40°C - 80°C | 60°C | Optimal range for many lipases, balancing activity and stability.[1][6] |

| Reaction Time | 2 - 48 hours | 24 hours | Sufficient time for reaching high conversion in similar systems. |

| Solvent | Toluene, Hexane, Solvent-free | Toluene | A non-polar solvent that can facilitate the reaction. |

| Agitation Speed | 150 - 250 rpm | 200 rpm | To ensure proper mixing and reduce mass transfer limitations. |

Table 2: Expected Yield and Product Characterization

| Parameter | Expected Result | Analytical Method |

| Conversion of Stearyl Alcohol | > 85% | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Yield of this compound | 70 - 90% | HPLC with product isolation and weighing |

| Product Purity | > 95% after purification | HPLC, Nuclear Magnetic Resonance (NMR) |

| Structural Confirmation | Consistent with this compound | ¹H NMR, ¹³C NMR, Fourier-Transform Infrared Spectroscopy (FTIR) |

Experimental Protocols

This section provides a detailed methodology for the enzymatic synthesis, purification, and characterization of this compound.

Protocol 1: Enzymatic Synthesis of this compound

1. Materials:

-

Stearyl alcohol (MW: 270.49 g/mol )

-

Succinic anhydride (MW: 100.07 g/mol )

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Toluene (anhydrous)

-

Molecular sieves (3 Å), activated

2. Equipment:

-

Round-bottom flask (100 mL)

-

Magnetic stirrer with heating mantle

-

Condenser

-

Thermometer

-

Inert gas supply (Nitrogen or Argon)

3. Procedure:

-

To a 100 mL round-bottom flask, add stearyl alcohol (e.g., 2.70 g, 10 mmol) and succinic anhydride (e.g., 1.20 g, 12 mmol).

-

Add 50 mL of anhydrous toluene to dissolve the reactants.

-

Add activated molecular sieves (approx. 1 g) to the flask to remove any residual water and the water produced during the reaction.

-

Place the flask in a heating mantle on a magnetic stirrer and begin stirring at 200 rpm.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 60°C).

-

Once the temperature is stable, add Novozym® 435 (10% w/w of total substrates, e.g., 0.39 g).

-

Seal the flask and maintain the reaction under an inert atmosphere (e.g., nitrogen).

-

Continue the reaction for 24 hours, maintaining the temperature and stirring speed.

-

Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

Protocol 2: Purification of this compound

1. Materials:

-

Reaction mixture from Protocol 1

-

Sodium bicarbonate (5% w/v aqueous solution)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hydrochloric acid (1 M)

-

Deionized water

2. Equipment:

-

Separatory funnel (250 mL)

-

Beakers

-

Rotary evaporator

-

Filtration apparatus

3. Procedure:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to recover the immobilized enzyme (Novozym® 435). The enzyme can be washed with fresh solvent and dried for reuse.

-

Transfer the filtrate to a separatory funnel.

-

Add 50 mL of a 5% sodium bicarbonate solution to the separatory funnel. The this compound, being an acidic ester, will partition into the aqueous basic layer as its sodium salt, while the unreacted stearyl alcohol will remain in the organic layer.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the aqueous layer. Repeat the extraction of the organic layer with another 25 mL of sodium bicarbonate solution to ensure complete recovery of the monoester.

-

Combine the aqueous extracts and cool in an ice bath.

-

Acidify the aqueous solution by slowly adding 1 M hydrochloric acid until the pH is approximately 2-3, while stirring. This will precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the solid product under vacuum to obtain pure this compound.

Protocol 3: Characterization of this compound

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the FTIR spectrum of the purified product.

-

Expected Peaks:

-

Broad O-H stretch from the carboxylic acid group (~3300-2500 cm⁻¹).

-

C-H stretches from the alkyl chain (~2915 and 2850 cm⁻¹).

-

Two C=O stretches: one for the ester carbonyl (~1735 cm⁻¹) and one for the carboxylic acid carbonyl (~1700 cm⁻¹).

-

C-O stretch of the ester (~1150-1250 cm⁻¹).

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Triplet at ~4.05 ppm corresponding to the -CH₂- protons of the stearyl group attached to the ester oxygen.

-

Multiplet at ~2.6 ppm corresponding to the two -CH₂- groups of the succinate moiety.

-

Multiplet at ~1.6 ppm for the -CH₂- group beta to the ester oxygen.

-

A large multiplet around 1.25 ppm for the other methylene protons of the stearyl chain.

-

Triplet at ~0.88 ppm for the terminal methyl group of the stearyl chain.

-

A broad singlet for the carboxylic acid proton (may be in a wide range, e.g., 10-12 ppm, or may not be observed).

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Signals for the two carbonyl carbons (ester and carboxylic acid) in the range of 170-180 ppm.

-

Signal for the -CH₂- carbon of the stearyl group attached to the oxygen at ~65 ppm.

-

Signals for the -CH₂- carbons of the succinate moiety at ~29 ppm.

-

Multiple signals for the methylene carbons of the stearyl chain between ~22 and 32 ppm.

-

Signal for the terminal methyl carbon at ~14 ppm.

-

Visualizations

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Caption: Simplified signaling pathway for lipase-catalyzed synthesis of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of glycero amino acid-based surfactants. Part 2.1 Lipase-catalysed synthesis of 1-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) and 1,2-di-O-lauroyl-rac-glycero-3-O-(Nα-acetyl-L-amino acid) derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-catalyzed synthesis of isosorbide monoricinoleate: process optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Monostearyl Succinate: A Novel Matrix for Controlled Release of Active Compounds

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monostearyl succinate is a lipid-based excipient with significant potential as a matrix for the controlled release of active pharmaceutical ingredients (APIs). As an ester of stearic acid and succinic acid, it combines the lipophilic nature of fatty acids with the potential for hydrolytic degradation of the ester linkage, offering a unique mechanism for sustained drug delivery. Stearic acid itself has been widely used as a lipidic release retardant in sustained-release tablet formulations.[1] Succinic acid, on the other hand, is a versatile pharmaceutical excipient known for its roles as a pH adjuster, stabilizer, and solubilizer, and is generally recognized as safe (GRAS).[2][3] This combination of properties suggests that this compound can form a stable, hydrophobic matrix that can effectively control the release of both lipophilic and, to some extent, hydrophilic drugs.[4][5]

The primary mechanism of drug release from such lipid-based matrices is typically a combination of diffusion through the matrix and erosion of the matrix itself.[6][7] For insoluble or poorly soluble drugs, release is often governed by the erosion of the matrix, while for soluble drugs, diffusion through the lipid matrix plays a more significant role.[8] The release kinetics can be modulated by altering the formulation parameters, such as the concentration of this compound, the inclusion of other excipients, and the manufacturing process.[9]

This document provides detailed application notes and protocols for utilizing this compound as a controlled-release matrix. It covers the physicochemical properties, formulation development, and evaluation of this compound-based matrix tablets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in controlled-release formulations.

Table 1: Physicochemical Properties of this compound and its Constituents

| Property | Stearic Acid | Succinic Acid | This compound (Predicted) |

| Molecular Formula | C₁₈H₃₆O₂ | C₄H₆O₄ | C₂₂H₄₀O₄ |

| Molecular Weight | 284.48 g/mol | 118.09 g/mol | 370.57 g/mol |

| Melting Point | 69.3 °C | 185-190 °C | Expected to be between the melting points of the parent compounds, likely in the range of 60-80°C. |

| Solubility | Practically insoluble in water; soluble in ethanol, ether, chloroform. | Soluble in water, ethanol, and acetone. | Predicted to be poorly soluble in water, with good solubility in organic solvents. |

| Appearance | White, waxy solid. | White, crystalline solid. | Predicted to be a waxy or crystalline solid. |

Protocol 1: Physicochemical Characterization of this compound

This protocol outlines the essential tests to characterize this compound for pharmaceutical use.

1. Determination of Melting Point:

- Utilize a digital melting point apparatus.

- Place a small, dry sample of this compound in a capillary tube.

- Heat the sample at a controlled rate (e.g., 1-2 °C/min) and record the temperature range over which the substance melts.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

- To confirm the ester linkage and functional groups.

- Prepare a sample by mixing a small amount of this compound with potassium bromide (KBr) and pressing it into a pellet.

- Record the FTIR spectrum over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

- Look for characteristic peaks of C=O (ester and carboxylic acid), C-O, and C-H bonds.

3. Differential Scanning Calorimetry (DSC):

- To determine the melting point, purity, and polymorphic form.

- Accurately weigh a small sample (2-5 mg) into an aluminum pan.

- Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

- Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point.

4. Solubility Studies:

- Determine the solubility in various pharmaceutically relevant solvents (e.g., water, phosphate buffers of different pH, ethanol, methanol).

- Add an excess amount of this compound to a known volume of the solvent.

- Shake the mixture at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached.

- Filter the solution and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC after derivatization if necessary).

Formulation of this compound Matrix Tablets

The formulation of controlled-release tablets using this compound can be achieved through direct compression or wet granulation. The choice of method depends on the properties of the API and other excipients.[10]

Table 2: Example Formulation of this compound Matrix Tablets

| Ingredient | Function | Concentration (% w/w) |

| Active Pharmaceutical Ingredient (API) | Therapeutic agent | 10 - 40 |

| This compound | Controlled-release matrix former | 20 - 60 |

| Microcrystalline Cellulose (MCC) | Filler, binder | 10 - 50 |

| Dicalcium Phosphate | Filler | 5 - 20 |

| Magnesium Stearate | Lubricant | 0.5 - 2 |

| Colloidal Silicon Dioxide | Glidant | 0.25 - 1 |

Protocol 2: Preparation of this compound Matrix Tablets by Direct Compression

This method is suitable for APIs with good flowability and compressibility.

1. Blending:

- Weigh all ingredients accurately.

- Pass the API, this compound, and other excipients (except the lubricant and glidant) through a suitable sieve (e.g., #40 mesh) to ensure uniformity.

- Blend the sieved powders in a V-blender or a suitable mixer for a specified time (e.g., 15 minutes) to achieve a homogenous mixture.

2. Lubrication:

- Add the lubricant (magnesium stearate) and glidant (colloidal silicon dioxide) to the powder blend.

- Mix for a short period (e.g., 3-5 minutes). Over-mixing with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

3. Compression:

- Compress the final blend into tablets using a rotary tablet press equipped with appropriate tooling.

- Adjust the compression force to achieve the desired tablet hardness.

Protocol 3: Preparation of this compound Matrix Tablets by Wet Granulation

This method is preferred for APIs with poor flow or compression properties.

1. Dry Mixing:

- Mix the API, this compound, and a portion of the filler in a high-shear granulator.

2. Granulation:

- Prepare a binder solution (e.g., polyvinylpyrrolidone in water or ethanol).

- Slowly add the binder solution to the powder mixture while mixing until a suitable wet mass is formed.

3. Wet Milling:

- Pass the wet mass through a suitable screen to produce granules of a consistent size.

4. Drying:

- Dry the wet granules in a fluid bed dryer or a tray dryer until the desired moisture content is achieved.

5. Dry Milling:

- Mill the dried granules to break any agglomerates and achieve a uniform particle size distribution.

6. Blending and Lubrication:

- Add the remaining excipients (e.g., disintegrant, glidant) to the dried granules and blend.

- Finally, add the lubricant and blend for a short duration.

7. Compression:

- Compress the lubricated granules into tablets.

Evaluation of this compound Matrix Tablets

The prepared tablets must be evaluated for various physical and chemical parameters to ensure they meet the required quality standards.[11][12]

Table 3: Evaluation Parameters for Controlled-Release Matrix Tablets

| Parameter | Method | Acceptance Criteria |

| Weight Variation | USP <905> | Varies based on tablet weight, typically ±5% for tablets > 324 mg. |

| Hardness | Tablet hardness tester | Typically 5-10 kg/cm ², sufficient to withstand handling and transportation. |

| Friability | Friabilator | Less than 1% weight loss. |

| Thickness | Vernier caliper | Consistent across the batch (e.g., ±5% of the average). |

| Drug Content Uniformity | HPLC or UV-Vis Spectroscopy | 85% - 115% of the label claim, with a relative standard deviation of ≤ 6%. |

| In Vitro Drug Release | USP Apparatus II (Paddle) or I (Basket) | As per the desired release profile (e.g., >80% release in 12 or 24 hours). |

Protocol 4: In Vitro Drug Release Study

This protocol describes the method for evaluating the drug release profile from the formulated tablets.

1. Apparatus and Media:

- Use USP Dissolution Apparatus II (Paddle Method) at a stirring speed of 50 or 75 rpm.

- The dissolution medium should be selected based on the API's solubility and the intended site of release (e.g., 900 mL of 0.1 N HCl for the first 2 hours, followed by phosphate buffer pH 6.8 for the remaining duration). Maintain the temperature at 37 ± 0.5 °C.

2. Procedure:

- Place one tablet in each dissolution vessel.

- Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).

- Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.

3. Analysis:

- Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

4. Data Analysis:

- Calculate the cumulative percentage of drug released at each time point.

- Plot the cumulative percentage of drug released versus time.

- Fit the release data to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.[13]

Visualizations

Diagram 1: Logical Relationship of this compound Properties for Controlled Release

Caption: Properties of this compound for Controlled Release.

References

- 1. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 2. Succinic Acid Uses In Pharmaceutical Excipient - Hunan ErKang Pharmaceutical Co., Ltd [nvgel.com]

- 3. nbinno.com [nbinno.com]

- 4. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cibtech.org [cibtech.org]

- 6. researchgate.net [researchgate.net]

- 7. pjps.pk [pjps.pk]

- 8. mdpi.com [mdpi.com]

- 9. Formulation and Evaluation of Controlled-Release Tablet of Zolpidem Tartrate by Melt Granulation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. crsubscription.com [crsubscription.com]

- 11. jptcp.com [jptcp.com]

- 12. jptcp.com [jptcp.com]

- 13. Primaquine Loaded Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), and Nanoemulsion (NE): Effect of Lipid Matrix and Surfactant on Drug Entrapment, in vitro Release, and ex vivo Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Monostearyl Succinate in Research Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monostearyl succinate is a mono-ester of stearic acid and succinic acid. Its amphiphilic nature, arising from the combination of a long hydrophobic stearyl chain and a hydrophilic succinate head, makes it a valuable excipient in pharmaceutical formulations. It can function as an emulsifier, solubilizer, and a component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). Accurate quantification of this compound in various research samples, including formulation matrices and biological samples, is crucial for formulation development, quality control, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the analytical quantification of this compound. The primary recommended method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector for non-chromophoric compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). An alternative method using Gas Chromatography with Flame Ionization Detection (GC-FID) after derivatization is also presented.

Analytical Methods

The quantification of the intact this compound molecule is best achieved using liquid chromatography. Due to the lack of a strong UV-absorbing chromophore in its structure, conventional UV detection can be challenging. Therefore, universal detectors like ELSD or CAD are more appropriate.

Reversed-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (RP-HPLC-ELSD)

This method is suitable for the direct quantification of intact this compound in various sample matrices.

a. Principle

RP-HPLC separates compounds based on their hydrophobicity. This compound, being a lipophilic molecule, is well-retained on a non-polar stationary phase (like C18) and is eluted with a mobile phase of appropriate organic solvent composition. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The detector response is proportional to the analyte mass.

b. Experimental Protocol

-

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Thermostatted column compartment

-

Evaporative Light Scattering Detector (ELSD)

-

-

Chromatographic Conditions (General Starting Point):

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of Acetonitrile (A) and Water (B). A typical gradient might be:

-

0-2 min: 80% A

-

2-15 min: Gradient to 100% A

-

15-20 min: Hold at 100% A

-

20.1-25 min: Re-equilibrate at 80% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 20 µL

-

ELSD Settings:

-

Nebulizer Temperature: 40 °C

-

Evaporator Temperature: 60 °C

-

Gas (Nitrogen) Flow: 1.5 SLM (Standard Liters per Minute)

-

-

-

Sample Preparation:

-

For Pharmaceutical Formulations (e.g., creams, nanoparticles):

-

Accurately weigh a portion of the sample.

-

Disperse the sample in a suitable organic solvent in which this compound is soluble (e.g., chloroform, dichloromethane, or a mixture of chloroform and methanol).

-

Use sonication or vortexing to ensure complete dissolution of the lipid components.

-

Centrifuge to pellet any insoluble excipients.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Dilute the filtrate to an appropriate concentration with the mobile phase's initial composition or a compatible solvent.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

-

-

c. Data Presentation: Quantitative Performance (Based on Analogs)

The following table summarizes typical quantitative data for the analysis of long-chain fatty acid esters and other lipids using RP-HPLC with universal detectors. These values can be used as a benchmark for method validation for this compound.

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization

This method quantifies the "stearyl" portion of the molecule after converting it to a volatile fatty acid methyl ester (FAME).

a. Principle

This compound is not volatile enough for direct GC analysis. Therefore, a derivatization step is required to cleave the ester bond and convert the stearic acid moiety into its more volatile methyl ester (stearic acid methyl ester). The FAME is then separated by GC and detected by a flame ionization detector.

b. Experimental Protocol

-

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (FID)

-

Autosampler

-

Split/Splitless Inlet

-

-

Derivatization (Transesterification):

-

Accurately weigh the sample containing this compound into a screw-capped glass tube.

-

Add 2 mL of 0.5 M methanolic KOH.

-

Heat the mixture at 60°C for 10 minutes, with occasional vortexing.

-

Cool to room temperature.

-

Add 2 mL of n-hexane and vortex vigorously for 1 minute.

-

Centrifuge to separate the layers.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

-

-

Chromatographic Conditions:

-

Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Inlet Temperature: 250 °C

-

Injection Mode: Split (e.g., 20:1)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min

-

Ramp to 230 °C at 4 °C/min

-

Hold at 230 °C for 10 min

-

-

Detector Temperature: 280 °C

-

c. Data Presentation: Quantitative Performance (General for FAME Analysis)

| Parameter | Typical Value |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | ~1 ng on column |

| Limit of Quantification (LOQ) | ~5 ng on column |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Mandatory Visualizations

Application of "Monostearyl succinate" in stabilizing emulsions for research purposes

Introduction

Monostearyl succinate is a monoester of stearic acid with succinic acid. While not extensively cited under this specific name in academic literature, it falls under the broader, commercially significant category of Succinylated Monoglycerides (SMG) . Recognized as a food additive with the E-number E472g , this class of emulsifiers is produced through the succinylation of mono- and diglycerides derived from edible fats and oils.[1][2] this compound, being the ester of a saturated fatty acid (stearic acid), is a waxy, off-white solid.[3] These emulsifiers are valued for their ability to stabilize oil-in-water (O/W) emulsions and are utilized across the food, pharmaceutical, and cosmetic industries.[4][5][6]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound (as a component of Succinylated Monoglycerides) for stabilizing emulsions for research purposes.

Physicochemical Properties and Mechanism of Action

This compound is an amphiphilic molecule, possessing a lipophilic stearyl group and a hydrophilic succinate group. This structure allows it to adsorb at the oil-water interface, reducing the interfacial tension and facilitating the formation of a stable emulsion. The Hydrophilic-Lipophilic Balance (HLB) value for succinylated monoglycerides typically ranges from 5 to 7, indicating their suitability for forming oil-in-water emulsions.[2]

The stabilizing action of this compound in an O/W emulsion is attributed to the formation of a protective layer around the dispersed oil droplets. This layer creates a physical barrier that prevents droplet coalescence. Furthermore, the succinate group can impart a negative charge to the oil droplets, leading to electrostatic repulsion that further enhances emulsion stability.

Application Notes

Succinylated monoglycerides, including this compound, are effective in a variety of emulsion-based systems. Their application is particularly beneficial where stable, fine-droplet emulsions are required.

1. Food and Nutraceutical Formulations: this compound can be employed to emulsify and stabilize oil-in-water emulsions containing bioactive lipophilic compounds, such as vitamins, omega-3 fatty acids, and essential oils.[4] Research has shown that succinylated monoglycerides can be highly effective at low concentrations. For instance, in a complex casein-maltodextrin-soybean oil emulsion, an optimal concentration of 0.0025% (w/w) of succinylated monoglyceride was found to provide the highest stability.[7][8]

2. Pharmaceutical and Drug Delivery Systems: In the pharmaceutical field, this compound can be utilized in the formulation of oral and topical drug delivery systems. Its ability to form stable nanoemulsions makes it a candidate for enhancing the solubility and bioavailability of poorly water-soluble drugs.[4][9]

3. Cosmetic and Personal Care Products: this compound can act as an emulsifier and stabilizer in creams, lotions, and other cosmetic formulations, contributing to a desirable texture and ensuring the uniform distribution of active ingredients.[5][10]

Quantitative Data on Emulsion Stabilization

The following tables summarize quantitative data on the performance of succinylated monoglycerides (SMG) as an emulsion stabilizer, primarily drawn from a study on a complex oil-in-water emulsion system.

Table 1: Optimal Concentration and Emulsifying Activity

| Emulsifier | Optimal Concentration (w/w) | Emulsifying Activity Index (EAI) (m²/g) | Reference |

| Succinylated Monoglyceride (SMG) | 0.0025% | 17.54 | [8] |

| Control (No Emulsifier) | - | 16.31 | [8] |

Table 2: Effect of SMG on Emulsion Properties

| Emulsion System | Average Particle Size | Zeta Potential (mV) | Turbiscan Stability Index (TSI) over 14 days | Reference |

| With 0.0025% SMG | Smaller than control | -56.7 (increased by 8% vs. control) | Lowest among tested emulsifiers | [8] |

| Control (No Emulsifier) | Larger than SMG-stabilized | -52.6 | Higher than SMG-stabilized | [8] |

Table 3: Stability of SMG-Stabilized Emulsion under Different Conditions

| Condition | Zeta Potential (mV) | Average Particle Size | Stability | Reference |

| pH 6.0 - 8.0 | Remained high | Remained small | Good | [7] |

| Calcium Ion Conc. (0-10 mM) | Remained high | Remained small | Good | [7] |

Experimental Protocols

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a simple O/W emulsion using this compound as the emulsifier.

Materials:

-

This compound (or Succinylated Monoglycerides)

-

Oil phase (e.g., soybean oil, mineral oil)

-

Aqueous phase (e.g., deionized water)

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

High-pressure homogenizer or microfluidizer (optional, for smaller droplet size)

Procedure:

-

Preparation of Phases:

-

Oil Phase: Disperse the desired concentration of this compound (e.g., 0.5 - 2.0% w/w of the total emulsion) in the oil phase. Heat the mixture to 60-75°C with stirring until the emulsifier is completely dissolved.[11]

-

Aqueous Phase: Heat the aqueous phase to the same temperature as the oil phase.

-

-

Coarse Emulsion Formation:

-

Gradually add the hot oil phase to the hot aqueous phase while mixing at high speed (e.g., 5000-10000 rpm) with a high-shear homogenizer for 5-10 minutes.

-

-

Homogenization (Optional):

-

For a finer emulsion with smaller droplet sizes, pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer. The pressure and number of passes should be optimized for the specific formulation.

-

-

Cooling:

-

Cool the emulsion to room temperature while stirring gently.

-

Protocol 2: Characterization of Emulsion Stability

This protocol outlines methods to assess the physical stability of the prepared emulsion.

1. Particle Size and Zeta Potential Analysis:

-

Method: Use Dynamic Light Scattering (DLS) to measure the mean droplet diameter and Polydispersity Index (PDI). The zeta potential can be measured using the same instrument to assess the surface charge of the droplets.[12][13]

-